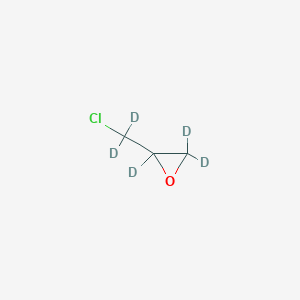

エピクロロヒドリン-d5

概要

説明

Epichlorohydrin-d5 (ECH-d5) is a synthetic organic compound that is widely used in the laboratory for a variety of experiments. It is an important building block for many organic synthesis reactions, and is used in the manufacture of polymers, pharmaceuticals, and other products. ECH-d5 is an optically active compound, meaning that it contains an asymmetric carbon atom and can exist in two different forms. It is also a chiral compound, meaning that it can exist in two different enantiomers. This makes it an important compound for research in the field of stereochemistry.

科学的研究の応用

環境修復:シクロデキストリンポリマー

エピクロロヒドリン-d5: は、水や廃水の処理など、環境用途において重要な役割を果たすシクロデキストリンポリマーの合成に使用されます。 これらのポリマーは、さまざまな汚染物質と包接錯体を形成するユニークな能力を持っており、汚染された場所からの汚染物質の除去を促進します .

先進材料合成:酸化グラフェン複合材料

研究者は、β-シクロデキストリンを還元酸化グラフェンで官能化し、エピクロロヒドリンで架橋することにより、新規な複合材料を開発しました。 この複合材料は、フェノール系廃水の処理に有望であり、高い吸着能力と効率を示します .

分析化学:固体NMR法

分析化学の分野では、This compoundは、材料の構造解析に重要な役割を果たします。 クロス偏光マジック角回転(CPMAS)などの固体NMR法は、this compoundを利用して、複雑な材料の分子構造とダイナミクスを解明します .

工業用途:クロマトグラフィー

This compoundを用いて合成された架橋シクロデキストリンゲルは、工業規模でクロマトグラフィーに使用されています。 これらのゲルは、化学化合物の分離と精製に効果的で、さまざまな産業プロセスで貴重な役割を果たします .

毒性学:バイオアッセイ

This compoundは、汚染物質除去プロセスの有効性を評価するためのバイオアッセイに使用されます。 例えば、レタス種子の発芽試験は、シクロデキストリン-エピクロロヒドリンポリマーで処理された水中の残留毒性を判断するために使用できます .

高分子化学:架橋ゲル

高分子化学では、this compoundは、架橋シクロデキストリンゲルを製造するために使用されます。 これらのゲルは、さまざまな機能を持ち、ビーズやその他の形状に成形でき、その後、廃水処理における汚染物質の吸着に使用されます .

水処理:フェノール系汚染物質の除去

This compoundを用いて合成された複合材料は、水からフェノール系汚染物質を除去する上で優れた効率を示してきました。 この用途は、フェノール系化合物が環境中に高濃度で存在し、難分解性であるため、非常に重要です .

研究開発:新規吸着剤の合成

This compoundは、新規吸着材の研究開発に不可欠です。 シクロデキストリン系ポリマーの合成における役割は、環境汚染制御のための革新的なソリューションの創出に貢献しています .

Safety and Hazards

将来の方向性

The global Epichlorohydrin market is expected to grow at a CAGR of 4.44% during the forecast period until 2030 . There is ongoing research into the feasibility of load flexibilisation in epichlorohydrin plants, which could increase profitability by demand response for electricity and balancing market .

作用機序

Target of Action

Epichlorohydrin-d5, also known as 1-Chloro-2,3-epoxypropane, is a compound that primarily targets the kidneys, liver, and lungs . It is known to have adverse physicochemical, human health, and environmental effects .

Mode of Action

Epichlorohydrin-d5 is a directly acting alkylating agent . When it is attacked by nucleophiles, it reacts preferably with the epoxide group as well as with the chloride function . The substance is rapidly metabolized, and in the preferred reaction, chloropropan-diols are formed, which may lead to glycidyls and glycerol derivatives .

Biochemical Pathways

Epichlorohydrin-d5 affects several biochemical pathways. Metabolism takes place either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives .

Pharmacokinetics

Epichlorohydrin-d5 is readily absorbed after oral, inhalation, or dermal exposures . It shows a rapid elimination half-life of 2 hours and total excreta recovery of 91.61% of the radiolabeled chemical . The extent of absorption is similar after doses of either 1 or 100 mg/kg .

Result of Action

The chronic and subchronic administration of Epichlorohydrin-d5 in studies with rodents causes damage to the lungs, liver, kidneys, adrenals, and the CNS and leads to a reduction of hemoglobin and lymphocytes in the peripheral blood . It has a corrosive effect on the skin, eyes, and mucous membranes of the respiratory tract . It is also genotoxic in numerous test systems in vitro even without metabolic activation . In vivo, it causes DNA adducts, is genotoxic in Drosophila, and induces SCE and chromosomal aberrations in mice .

Action Environment

Epichlorohydrin-d5 is a flammable liquid and vapor . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause an allergic skin reaction . It is also harmful to aquatic life . Therefore, it is recommended to use only outdoors or in a well-ventilated area . It is also advised to avoid release to the environment .

生化学分析

Biochemical Properties

Epichlorohydrin-d5 is a highly reactive electrophilic compound. It reacts preferably with the epoxide group as well as with the chloride function . This property allows it to interact with various enzymes, proteins, and other biomolecules, leading to changes in their function and activity.

Cellular Effects

It is known that Epichlorohydrin, the non-deuterated form of the compound, can cause damage to the lungs, liver, kidneys, adrenals, and the central nervous system, and leads to a reduction of hemoglobin and lymphocytes in the peripheral blood .

Molecular Mechanism

Epichlorohydrin-d5, like its non-deuterated form, is a directly acting alkylating agent. It reacts preferably with the epoxide group as well as with the chloride function . This allows it to form covalent bonds with biomolecules, leading to changes in their structure and function.

Temporal Effects in Laboratory Settings

It is known that Epichlorohydrin, the non-deuterated form, is converted to 3-chloro-1,2-propanediol (α-chlorohydrin) in an aqueous milieu at a pH of 7 and 20°C .

Dosage Effects in Animal Models

It is known that Epichlorohydrin, the non-deuterated form, can cause fertility disorders and a temporary up to a permanent sterility in male rodents from 50 ml/m3 or 3 mg/kg body weight administered intraperitoneally .

Metabolic Pathways

It is known that Epichlorohydrin, the non-deuterated form, is metabolized either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives .

Transport and Distribution

The transport and distribution of Epichlorohydrin-d5 within cells and tissues are not well-studied. It is known that Epichlorohydrin, the non-deuterated form, is absorbed rapidly via the skin, gastrointestinal tract, and, in vapour form, via the lungs. It is distributed widely throughout the body .

Subcellular Localization

It is known that Epichlorohydrin, the non-deuterated form, is retained in tissues mainly at the portal of entry, i.e., the nasal epithelium during inhalation and the stomach after oral exposure .

特性

IUPAC Name |

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584038 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69533-54-6 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epichlorohydrin-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Epichlorohydrin-d5 in synthesizing deuterated propranolol analogs?

A1: Epichlorohydrin-d5, a deuterated form of epichlorohydrin, serves as a crucial starting material for incorporating deuterium atoms into the propanolamine side chain of propranolol and its derivatives []. This isotopic labeling is essential for various research applications, including:

Q2: Can you describe the reaction of Epichlorohydrin-d5 with 1-naphthol in the synthesis of deuterated propranolol?

A2: In this synthesis [], Epichlorohydrin-d5 reacts with 1-naphthol in the presence of a catalytic amount of pyridine. This reaction yields a mixture of two products:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)

![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)